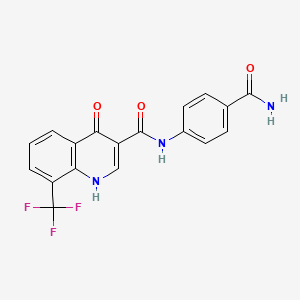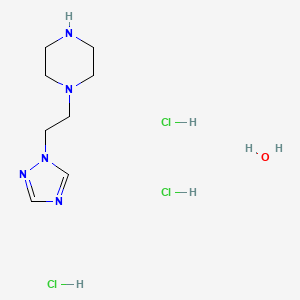amine CAS No. 1825653-32-4](/img/structure/B2765251.png)
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine, also known as BPPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. BPPA is a member of the class of compounds known as propargylamines, which have been found to exhibit neuroprotective properties. In
Mechanism of Action
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to act as a monoamine oxidase-B (MAO-B) inhibitor, which is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine can increase the levels of dopamine in the brain, which can help to protect against neurodegeneration.
Biochemical and Physiological Effects:
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to increase the levels of dopamine in the brain, which can help to protect against neurodegeneration. [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of action is not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine in lab experiments is that it has been found to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation of using [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine. One area of research could be to further explore its potential therapeutic applications for the treatment of neurodegenerative diseases. Another area of research could be to investigate its anti-cancer properties and to better understand its mechanism of action in inhibiting the growth of cancer cells. Additionally, future research could focus on developing more efficient methods for synthesizing [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine, which could help to increase its availability for research purposes.
Synthesis Methods
The synthesis of [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine involves a multi-step process that begins with the reaction of 2-methyl-2-propanol with sodium hydride to form the corresponding sodium alkoxide. This is followed by the reaction of the sodium alkoxide with propargyl bromide to form the propargyl alcohol. The final step involves the reaction of the propargyl alcohol with benzyl chloroformate and ammonia to form [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine.
Scientific Research Applications
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-methyl-1-phenylmethoxy-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-14(2,3)12-16-11-13-8-6-5-7-9-13/h1,5-9,15H,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLVDADATZHCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanamine](/img/structure/B2765168.png)
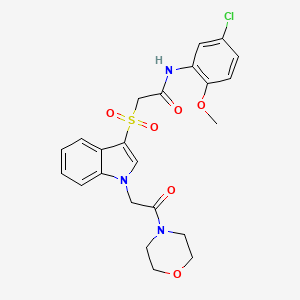
![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)
![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)

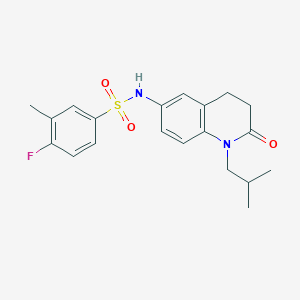
![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)
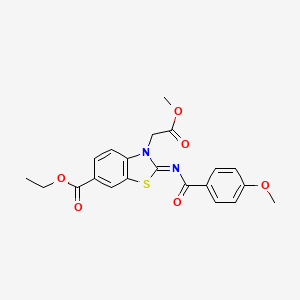
![6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765184.png)
